6-(4-bromophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-bromophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the 4-bromophenyl group: This step might involve a Suzuki coupling reaction between a brominated phenylboronic acid and a halogenated pyridazinone intermediate.
Attachment of the morpholino group: This could be done through nucleophilic substitution reactions where the morpholine ring is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
6-(4-bromophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyridazinone derivatives can interact with various enzymes or receptors, modulating their activity. The bromophenyl and morpholino groups might enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-(4-bromophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one might confer unique properties such as increased lipophilicity or specific interactions with biological targets compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C16H16BrN3O3 |
---|---|
Molecular Weight |
378.22 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H16BrN3O3/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2 |
InChI Key |
BODAKMCMDJJJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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